Herpetone

Description

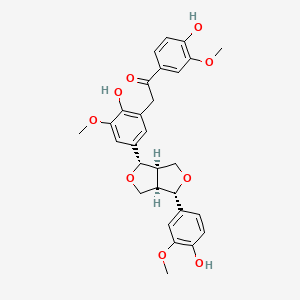

Structure

2D Structure

Properties

IUPAC Name |

2-[5-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-hydroxy-3-methoxyphenyl]-1-(4-hydroxy-3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30O9/c1-34-24-10-15(4-6-21(24)30)23(32)9-17-8-18(12-26(36-3)27(17)33)29-20-14-37-28(19(20)13-38-29)16-5-7-22(31)25(11-16)35-2/h4-8,10-12,19-20,28-31,33H,9,13-14H2,1-3H3/t19-,20-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKRVXSJMQLQTTM-UGOBFYTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)CC(=O)C2=CC(=C(C=C2)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Analysis of Herpetone's Mechanism of Action Against HSV-1: A Review of Currently Available Scientific Literature

For Immediate Release

[City, State] – [Date] – An extensive review of publicly available scientific literature reveals a significant gap in the understanding of the compound Herpetone and its potential mechanism of action against Herpes Simplex Virus-1 (HSV-1). Despite a comprehensive search for peer-reviewed research, quantitative data, and detailed experimental protocols, no specific studies detailing the anti-HSV-1 activity of this compound were identified.

This compound is a lignan compound that has been isolated from the seeds of the plant Herpetospermum caudigerum.[1] Scientific investigation into the bioactivity of compounds from this plant has primarily focused on other therapeutic areas.

Key Findings from the Literature Search:

-

Identification of this compound: this compound is chemically classified as a lignan and is sourced from Herpetospermum caudigerum.[1]

-

Primary Research Focus on Herpetospermum caudigerum: The majority of research on extracts and isolated compounds from Herpetospermum caudigerum has been directed towards their effects on the Hepatitis B Virus (HBV) and their hepatoprotective (liver-protecting) properties. Several studies have successfully isolated various lignans from this plant and demonstrated their potential to inhibit HBV replication.

-

Absence of Anti-HSV-1 Data: The comprehensive search did not yield any studies that have investigated or established a direct antiviral effect of this compound, or other specific lignans from Herpetospermum caudigerum, against HSV-1. Consequently, there is no quantitative data, such as IC50 values, or detailed experimental methodologies available to describe its mechanism of action in the context of HSV-1 infection.

-

General Antiviral Potential of Lignans: While specific data on this compound is lacking, the broader class of compounds known as lignans has been a subject of interest in antiviral research. Some lignans from various plant sources have been reported to exhibit antiviral properties against a range of viruses. However, this general information does not provide specific insights into the potential action of this compound against HSV-1.

Conclusion

Based on the current body of scientific literature, the core requirements for an in-depth technical guide on the mechanism of action of this compound against HSV-1 cannot be fulfilled. The necessary foundational research, including in vitro and in vivo studies, to determine its efficacy, mode of action, and relevant biological pathways has not been published.

Therefore, for the target audience of researchers, scientists, and drug development professionals, it is crucial to note that the investigation of this compound as a potential anti-HSV-1 agent represents an unexplored area of research. Future studies would be required to first establish any antiviral activity before a mechanistic understanding can be pursued and detailed.

References

The Virucidal Activity of β-Triketone Rich Manuka Oil against Herpes Simplex Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the virucidal properties of β-triketone rich essential oil from Leptospermum scoparium (manuka oil) and its constituent compounds against Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2). This document synthesizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanism of action.

Executive Summary

Herpes Simplex Virus (HSV) infections are a significant global health concern, with a high prevalence of both oral (HSV-1) and genital (HSV-2) herpes. The emergence of antiviral resistance necessitates the exploration of novel therapeutic agents. Research has demonstrated that manuka oil, particularly its β-triketone components such as flavesone and leptospermone, exhibits potent virucidal activity against both HSV-1 and HSV-2. The primary mechanism of action is the direct inactivation of virus particles, thereby preventing infection of host cells. This guide consolidates the available data on this promising natural antiviral agent.

Quantitative Data Summary

The antiviral efficacy of manuka oil and its β-triketone components has been quantified through in vitro studies. The following tables summarize the 50% inhibitory concentration (IC₅₀), 50% cytotoxic concentration (TC₅₀), and the calculated Selectivity Index (SI), which indicates the therapeutic window of a compound.

Table 1: Virucidal Activity of Manuka Oil against HSV-1 and HSV-2 [1][2]

| Virus Type | IC₅₀ (% v/v) | IC₅₀ (µg/mL) | TC₅₀ (% v/v) on RC-37 Cells | Selectivity Index (SI = TC₅₀ / IC₅₀) |

| HSV-1 | 0.0001% | 0.96 | 0.0042% | 42 |

| HSV-2 | 0.00006% | 0.58 | 0.0042% | 70 |

Table 2: Virucidal Activity of β-Triketone Components against HSV-1 [1][2]

| Compound | Concentration Tested (% v/v) | Plaque Formation Reduction (%) | TC₅₀ (% v/v) on RC-37 Cells | Selectivity Index (SI = TC₅₀ / IC₅₀) |

| Flavesone | 0.003% | 99.1% | >0.003%* | >1 |

| Leptospermone | 0.001% | 79.7% | 0.04% | 40 |

Note: The TC₅₀ for flavesone was not explicitly determined in the cited study; the value represents the maximum non-cytotoxic concentration tested. Therefore, the Selectivity Index is presented as a minimum value.

Experimental Protocols

The data presented in this guide were primarily derived from plaque reduction assays and cytotoxicity assays. The detailed methodologies are outlined below.

Cell and Virus Culture

-

Cell Line: RC-37 cells (Monkey Kidney Cells) were used for both cytotoxicity and antiviral assays.

-

Virus Strains: Herpes Simplex Virus Type 1 (HSV-1) and Herpes Simplex Virus Type 2 (HSV-2) were propagated and titered in RC-37 cells.

Cytotoxicity Assay (Neutral Red Assay)

The cytotoxicity of manuka oil and its components on RC-37 cells was determined using a standard neutral red uptake assay.

-

Cell Seeding: RC-37 cells were seeded in 96-well microplates and incubated until a confluent monolayer was formed.

-

Compound Addition: The growth medium was replaced with serial dilutions of the test compounds (manuka oil, flavesone, leptospermone) in maintenance medium.

-

Incubation: The plates were incubated for 72-96 hours at 37°C.

-

Neutral Red Staining: The medium was replaced with a solution containing neutral red dye, which is taken up by viable cells. After incubation, the cells were washed.

-

Dye Extraction and Quantification: The incorporated dye was extracted, and the optical density was measured spectrophotometrically.

-

TC₅₀ Calculation: The 50% cytotoxic concentration (TC₅₀), the concentration that reduces cell viability by 50%, was calculated from the dose-response curve.

Plaque Reduction Assay

This assay was used to determine the antiviral activity of the test compounds.

-

Cell Seeding: Confluent monolayers of RC-37 cells were prepared in 6-well or 12-well plates.

-

Virus Pre-treatment (Virucidal Assay): HSV-1 or HSV-2 viral suspension was incubated with various concentrations of the test compounds for 1 hour at 37°C prior to infection.

-

Infection: The cell monolayers were inoculated with the pre-treated virus.

-

Adsorption: The virus was allowed to adsorb to the cells for a specified period.

-

Overlay: The inoculum was removed, and the cells were overlaid with a medium containing carboxymethylcellulose to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: The plates were incubated for 2-3 days to allow for plaque development.

-

Staining and Counting: The cell monolayers were fixed and stained with a solution like crystal violet, and the viral plaques were counted.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀), the concentration that reduces the number of plaques by 50% compared to the untreated virus control, was determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The primary mode of antiviral action of manuka oil and its β-triketone components against HSV is direct virucidal activity. This means the compounds interact with and inactivate the virus particles before they can infect a host cell.

-

Pre-treatment of Virus: A significant reduction in viral infectivity (99.5% for HSV-1 and 98.9% for HSV-2) was observed when the virus was pre-treated with manuka oil before being introduced to the cell culture.[1][2]

-

No Effect on Host Cells: Pre-treatment of the host cells with manuka oil before viral infection did not inhibit plaque formation, indicating that the compounds do not prevent viral entry by altering the host cell.[1][2]

-

Post-infection Activity: A moderate inhibition of HSV-1 replication (approximately 41%) was noted when manuka oil was added after the virus had already penetrated the host cells.[1][2]

This suggests that while the predominant effect is virucidal, there may be a secondary, less potent intracellular mechanism of action against HSV-1.

Visualizations

Experimental Workflow for Virucidal Activity Assessment

Caption: Workflow for determining the virucidal activity via plaque reduction assay.

Proposed Mechanism of Virucidal Action

Caption: Direct virucidal action of β-triketones on HSV particles.

Overview of the Herpes Simplex Virus Replication Cycle

Caption: Simplified lytic replication cycle of Herpes Simplex Virus.

Conclusion

The β-triketone rich essential oil of Leptospermum scoparium and its key components, flavesone and leptospermone, demonstrate significant virucidal activity against both HSV-1 and HSV-2. The high selectivity indices for manuka oil and leptospermone suggest a favorable safety profile for topical applications. The primary mechanism of action, direct viral inactivation, is a desirable trait for a topical microbicide, as it can prevent the initiation of infection. Further research into the precise molecular interactions between the β-triketones and the HSV envelope glycoproteins is warranted to fully elucidate the virucidal mechanism. These findings position manuka oil and its constituents as strong candidates for further development as natural antiviral agents for the treatment of herpes simplex infections.

References

Investigating the Anti-herpetic Properties of Flavonoids

An initial investigation for a compound specifically named "Herpetone" did not yield any results in the current scientific literature based on the performed searches. The search results, however, provided extensive information on a class of natural compounds with well-documented anti-herpetic properties: flavonoids .

Therefore, this technical guide will focus on the anti-herpetic properties of flavonoids, summarizing the available quantitative data, outlining experimental protocols, and visualizing the proposed mechanisms of action.

Audience: Researchers, scientists, and drug development professionals.

Quantitative Data on Anti-herpetic Activity of Flavonoids

Numerous studies have evaluated the in vitro efficacy of various flavonoids against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2). The primary methods to quantify this activity are the plaque reduction assay and the cytopathic effect (CPE) inhibitory assay, which determine the concentration of a compound required to inhibit viral activity by 50% (IC50 or EC50).

Below is a summary of the reported anti-herpetic activities of several flavonoids.

| Flavonoid Subclass | Compound | Virus | Assay Type | Efficacy (EC50 or IC50 in µg/mL) | Reference |

| Flavanols | Epicatechin (EC) | HSV-1 | Plaque Reduction | Strong Antiviral Activity | [1][2] |

| Flavanols | Epicatechin gallate (ECG) | HSV-1 | Plaque Reduction | Strong Antiviral Activity | [1][2] |

| Flavanols | Epigallocatechin (EGC) | HSV-1 | Plaque Reduction | Moderate Inhibitory Effect | [1] |

| Flavanols | Epigallocatechin gallate (EGCG) | HSV-1 | Plaque Reduction | Moderate Inhibitory Effect | [1] |

| Flavonols | Galangin | HSV-1 | Plaque Reduction | Strong Antiviral Activity | [1][2] |

| Flavonols | Kaempferol | HSV-1 | Plaque Reduction | Strong Antiviral Activity | [1][2] |

| Flavonols | Fisetin | HSV-1 | Plaque Reduction | Moderate Inhibitory Effect | [1] |

| Flavonols | Myricetin | HSV-1 | Plaque Reduction | Moderate Inhibitory Effect | [1][2] |

| Flavonols | Quercetin | HSV-1 | Plaque Reduction | Moderate Inhibitory Effect (EC50 = 52.90 µg/mL) | [1][2] |

| Flavonols | Quercetin | HSV-2 | Plaque Reduction | EC50 = 70.01 µg/mL | [2] |

| Flavones | Chrysin | HSV-1 | Plaque Reduction | Moderate Inhibitory Effect | [1][2] |

| Flavones | Baicalin | HSV-1 | Plaque Reduction | Moderate Inhibitory Effect | [1] |

| Flavanones | Naringenin | HSV-1 | Plaque Reduction | Moderate Inhibitory Effect | [1] |

| Isoflavones | Genistein | HSV-1 | Plaque Reduction | Moderate Inhibitory Effect | [1] |

| - | Hesperidin | HSV-1 | Antiviral Assay | 11% inhibition at 312.5 µg/mL | [3] |

| - | Hesperidin | HSV-2 | Antiviral Assay | 13.8% inhibition at 312.5 µg/mL (IC50 = 682.22 µg/mL) | [3] |

| - | Lycopene | HSV-1 | - | EC50 = 22.86 µg/mL | [2] |

| - | β-sitosterol | HSV-2 | - | EC50 = 2.7 µg/mL | [2] |

Note: "Strong" and "Moderate" classifications are as described in the source literature and may not represent a standardized metric.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of the anti-herpetic properties of flavonoids.

2.1. Virus-induced Cytopathic Effect (CPE) Inhibitory Assay

This assay is used to screen for the ability of compounds to inhibit the visible damage (cytopathic effect) caused by viral infection in a cell culture.

-

Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used as they are highly susceptible to HSV infection.

-

Procedure:

-

Vero cells are seeded in 96-well plates and grown to confluence.

-

The growth medium is removed, and the cells are washed with a phosphate-buffered saline (PBS) solution.

-

The cells are infected with a predetermined titer of HSV-1 or HSV-2.

-

Simultaneously, various concentrations of the flavonoid being tested are added to the wells.

-

The plates are incubated at 37°C in a 5% CO2 atmosphere.

-

The cytopathic effect is observed and scored at regular intervals (e.g., 24, 48, 72 hours) under a microscope.

-

The concentration of the flavonoid that inhibits the CPE by 50% is determined.[1][2]

-

2.2. Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

-

Cell Line: Vero cells.

-

Procedure:

-

Confluent monolayers of Vero cells in 6-well plates are infected with a low multiplicity of infection (MOI) of HSV.

-

After a 1-hour adsorption period, the virus inoculum is removed.

-

The cells are overlaid with a medium containing 1% methylcellulose and varying concentrations of the test flavonoid.

-

The plates are incubated for 2-3 days to allow for plaque formation.

-

The cell monolayers are then fixed with methanol and stained with a solution such as crystal violet.

-

The number of plaques in each well is counted, and the concentration of the flavonoid that reduces the plaque number by 50% (IC50) is calculated relative to a virus-only control.[1][2]

-

2.3. Yield Reduction Assay

This assay measures the effect of a compound on the total amount of infectious virus produced by infected cells.

-

Cell Line: Vero cells.

-

Procedure:

-

Vero cells are infected with HSV at a high MOI.

-

The cells are treated with the test flavonoid at different time points (e.g., before, during, or after infection) to investigate the specific stage of the viral life cycle being inhibited.

-

After a full replication cycle (e.g., 24 hours), the cells and supernatant are subjected to three cycles of freezing and thawing to release the viral particles.

-

The viral titer in the lysate is then determined by a plaque assay on fresh Vero cell monolayers.

-

The reduction in viral yield in the presence of the flavonoid is calculated compared to an untreated control.[1][2]

-

Visualizations of Mechanisms and Workflows

3.1. Proposed Mechanisms of Action of Flavonoids Against HSV

The anti-herpetic activity of flavonoids is multifaceted, targeting various stages of the viral life cycle.[4] The proposed mechanisms include:

-

Virucidal Activity: Direct inactivation of viral particles.

-

Inhibition of Viral Attachment and Entry: Blocking the interaction of viral glycoproteins with host cell receptors.[5][6]

-

Inhibition of Viral Replication: Interfering with viral DNA synthesis and the expression of viral proteins.[5]

-

Modulation of Host Cell Signaling Pathways: For instance, downregulating the NF-κB pathway, which is often exploited by viruses for replication.[5]

Caption: Proposed multi-target anti-herpetic mechanisms of flavonoids.

3.2. Experimental Workflow for In Vitro Anti-herpetic Assays

The general workflow for testing the anti-herpetic properties of a compound like a flavonoid in a laboratory setting involves a series of assays to determine efficacy and cytotoxicity.

Caption: General experimental workflow for in vitro anti-herpetic screening.

References

- 1. Antiherpetic activities of flavonoids against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jbaar.journals.ekb.eg [jbaar.journals.ekb.eg]

- 4. flavonoids-with-anti-herpes-simplex-virus-properties-deciphering-their-mechanisms-in-disrupting-the-viral-life-cycle - Ask this paper | Bohrium [bohrium.com]

- 5. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Herpes Simplex Virus Cell Entry Mechanisms: An Update - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Preliminary Phytochemical Screening of Herpetoneuron Source Material

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed framework for the preliminary phytochemical screening of Herpetoneuron source material. The methodologies outlined herein are foundational for the identification and quantification of major classes of phytoconstituents, which is a critical first step in the discovery of novel therapeutic agents. While specific quantitative data for Herpetoneuron is not yet widely published, this guide offers standardized protocols and data presentation formats to ensure rigorous and reproducible research.

Preparation of Plant Extract

The initial step in phytochemical analysis is the preparation of a suitable extract from the plant material. The choice of solvent is crucial as it determines the types of compounds that will be extracted.[1][2] Solvents with varying polarities are often used to ensure a broad range of phytochemicals are captured.[1]

Experimental Protocol: Solvent Extraction

-

Collection and Preparation: Collect fresh Herpetoneuron plant material and wash thoroughly with clean water to remove any debris. Shade dry the material at an ambient temperature for approximately 30 days to prevent the degradation of thermolabile compounds.[3] Once completely dried, grind the plant material into a fine powder using a mechanical grinder.

-

Extraction:

-

Weigh 50g of the powdered plant material.

-

Perform successive extractions using a Soxhlet apparatus with a series of solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, methanol, and water.[4] This ensures the extraction of a wide range of compounds with different polarities.[1]

-

Alternatively, macerate 10g of the powder in 100ml of the desired solvent (e.g., 70% ethanol) and place it in a shaker for 24 hours.[5]

-

-

Filtration and Concentration: Filter the resulting extracts using Whatman No. 1 filter paper. Concentrate the filtrates using a rotary evaporator at 40°C to obtain the crude extracts.[6]

-

Storage: Store the dried extracts in airtight containers at 4°C for further analysis.[5]

Qualitative Phytochemical Screening

Qualitative screening involves a series of chemical tests to detect the presence of various classes of phytochemicals.[7] These tests are based on specific color reactions or the formation of precipitates.[8]

Experimental Protocols: Qualitative Tests

The following are standard qualitative tests for major phytoconstituents:

-

Alkaloids:

-

Dragendroff’s Test: To a few ml of the plant extract, add a few drops of Dragendroff's reagent. The formation of a reddish-brown precipitate indicates the presence of alkaloids.[8]

-

Mayer's Test: Treat the extract with Mayer's reagent. The formation of a creamy or white precipitate indicates the presence of alkaloids.[6]

-

-

Flavonoids:

-

Alkaline Reagent Test: Add a few drops of sodium hydroxide solution to the extract. The formation of an intense yellow color that becomes colorless on the addition of dilute acid indicates the presence of flavonoids.[5]

-

Shinoda Test: To the extract, add a few fragments of magnesium ribbon and then concentrated hydrochloric acid dropwise. The appearance of a pink, red, or magenta color indicates the presence of flavonoids.[6]

-

-

Tannins:

-

Ferric Chloride Test: To the extract, add a few drops of 0.1% ferric chloride solution. The formation of a blue-black or brownish-green coloration indicates the presence of tannins.[6]

-

-

Saponins:

-

Steroids (Liebermann-Burchard Test):

-

Mix 2 ml of the extract with 2 ml of acetic anhydride and 2 ml of chloroform. Add a few drops of concentrated sulfuric acid along the sides of the test tube. The appearance of a blue-green ring indicates the presence of steroids.[5]

-

-

Terpenoids (Salkowski Test):

-

To 0.5 g of the extract, add 2 ml of chloroform and 3 ml of concentrated sulfuric acid carefully to form a layer. A reddish-brown coloration at the interface indicates the presence of terpenoids.[10]

-

-

Glycosides (Keller-Kiliani Test):

-

To 2 ml of the extract, add 0.5 ml of glacial acetic acid, three drops of 1% aqueous ferric chloride solution, and 0.5 ml of concentrated sulfuric acid. A brown ring at the interface indicates the presence of deoxy sugar characteristic of cardenolides. A violet ring may appear below the brown ring, and a greenish ring may form in the acetic acid layer.[9]

-

-

Phenols:

-

Lead Acetate Test: Dissolve 50 mg of the extract in distilled water and add 3 ml of 10% lead acetate solution. The formation of a bulky white precipitate indicates the presence of phenolic compounds.[11]

-

-

Quinones:

-

To 1 ml of the extract, add 1 ml of sodium hydroxide. The formation of a blue, green, or red color indicates the presence of quinones.[9]

-

Quantitative Phytochemical Analysis

Quantitative analysis is performed to estimate the concentration of specific phytochemical groups in the plant extract. These methods often involve spectrophotometry.

Data Presentation: Quantitative Phytochemical Content of Herpetoneuron Extracts

The following tables present a hypothetical quantitative analysis of different extracts of Herpetoneuron. This data is for illustrative purposes to guide researchers in presenting their findings.

Table 1: Total Phenolic, Flavonoid, and Tannin Content

| Extract Type | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Total Tannin Content (mg TAE/g DW) |

| Aqueous | 155.8 ± 2.1 | 85.3 ± 1.5 | 60.1 ± 1.2 |

| 70% Ethanol | 172.4 ± 3.5 | 98.7 ± 2.0 | 75.4 ± 1.8 |

| Methanol | 160.2 ± 2.8 | 92.1 ± 1.7 | 68.9 ± 1.4 |

All values are expressed as mean ± standard deviation (n=3). GAE: Gallic Acid Equivalent; QE: Quercetin Equivalent; TAE: Tannic Acid Equivalent; DW: Dry Weight.

Table 2: Total Alkaloid and Saponin Content

| Extract Type | Total Alkaloid Content (mg AE/g DW) | Total Saponin Content (mg DE/g DW) |

| Aqueous | 45.6 ± 1.1 | 130.8 ± 2.5 |

| 70% Ethanol | 62.3 ± 1.9 | 115.2 ± 2.1 |

| Methanol | 58.9 ± 1.5 | 122.5 ± 2.3 |

All values are expressed as mean ± standard deviation (n=3). AE: Atropine Equivalent; DE: Diosgenin Equivalent; DW: Dry Weight.

Experimental Protocols: Quantitative Assays

-

Total Phenolic Content (Folin-Ciocalteu Method):

-

Mix 300 µL of the plant extract with 1500 µL of diluted Folin-Ciocalteu reagent.[3]

-

After 5 minutes, add 1200 µL of 7.5% sodium carbonate solution.[3]

-

Vortex the mixture and incubate in the dark for 2 hours.[3]

-

Measure the absorbance at 765 nm using a spectrophotometer.[3]

-

Use gallic acid as a standard to create a calibration curve. Express the results as mg of gallic acid equivalents per gram of dry weight (mg GAE/g DW).[3]

-

-

Total Flavonoid Content (Aluminum Chloride Colorimetric Method):

-

Mix 1 ml of the plant extract with 200 µL of distilled water and 150 µL of 5% sodium nitrite solution.[4]

-

Incubate for 5 minutes, then add 150 µL of 10% aluminum chloride solution.[4]

-

After another 6 minutes, add 2 ml of 4% sodium hydroxide solution and make up the total volume to 5 ml with distilled water.[4]

-

Use quercetin as a standard. Express the results as mg of quercetin equivalents per gram of dry weight (mg QE/g DW).[3]

-

-

Total Tannin Content:

-

Mix 0.5 g of the plant sample with 50 ml of distilled water and stir for 1 hour.

-

Filter the sample and pipette 5 ml of the filtrate into a test tube.

-

Add 2 ml of 0.1 M ferric chloride in 0.1 M HCl and 0.008 M potassium ferricyanide.[12]

-

Measure the absorbance at 500 nm.[3]

-

Use tannic acid as a standard. Express the results as mg of tannic acid equivalents per gram of dry weight (mg TAE/g DW).[3]

-

-

Total Alkaloid Content:

-

To 1 ml of the extract, add 5 ml of phosphate buffer (pH 4.7) and 5 ml of bromocresol green solution.[2]

-

Shake the mixture with 4 ml of chloroform.

-

Collect the chloroform layer and adjust the volume to 10 ml with chloroform.[2]

-

Measure the absorbance of the complex at 470 nm.[2]

-

Use atropine as a standard. Express the results as mg of atropine equivalents per gram of dry weight (mg AE/g DW).[2]

-

-

Total Saponin Content:

-

To 50 µL of the plant extract, add 250 µL of distilled water.[4]

-

Add 250 µL of vanillin reagent (800 mg of vanillin in 10 ml of 99.5% ethanol).[4]

-

Add 2.5 ml of 72% sulfuric acid and mix well.

-

Incubate in a water bath at 60°C for 10 minutes, then cool in an ice bath.[4]

-

Measure the absorbance at 544 nm.[4]

-

Use diosgenin as a standard. Express the results as mg of diosgenin equivalents per gram of dry weight (mg DE/g DW).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary phytochemical screening of Herpetoneuron.

Caption: General workflow for phytochemical screening of Herpetoneuron.

Logical Relationship of Phytochemicals and Potential Bioactivity

While specific signaling pathways for compounds from Herpetoneuron are yet to be elucidated, the presence of certain phytochemical classes suggests potential biological activities. Flavonoids and phenols, for instance, are well-known for their antioxidant and anti-inflammatory properties.[13][14][15] Alkaloids have shown a wide range of pharmacological effects, including antimicrobial and anticancer activities.[10][15]

Caption: Logical relationship between phytochemicals and potential bioactivities.

This guide provides a robust starting point for the phytochemical investigation of Herpetoneuron. Adherence to these standardized protocols will facilitate the generation of high-quality, comparable data, thereby accelerating the discovery of its potential therapeutic value.

References

- 1. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phytojournal.com [phytojournal.com]

- 3. Phytochemical composition analysis and evaluation of in vitro medicinal properties and cytotoxicity of five wild weeds: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical analysis and evaluation of leaf and root parts of the medicinal herb, Hypochaeris radicata L. for in vitro antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcmas.com [ijcmas.com]

- 6. Phytochemical Screening and Antimicrobial Activity Evaluation of Selected Medicinal Plants in Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpjournal.com [ijpjournal.com]

- 8. chemijournal.com [chemijournal.com]

- 9. journal.umpr.ac.id [journal.umpr.ac.id]

- 10. ijpcbs.com [ijpcbs.com]

- 11. arcjournals.org [arcjournals.org]

- 12. Qualitative and Quantitative Analysis of Phytochemicals and Pharmacological Value of Some Dye Yielding Medicinal Plants – Oriental Journal of Chemistry [orientjchem.org]

- 13. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antiviral Efficacy of Herpetone on HSV-2 Strains: A Technical Guide

Disclaimer: The following document is a template designed to meet the structural and content requirements of the user's request. As of November 2025, a thorough search of scientific literature and public databases did not yield any specific information on a compound or product named "Herpetone" in the context of antiviral research against Herpes Simplex Virus 2 (HSV-2). Therefore, this guide is populated with representative data and methodologies for a hypothetical antiviral agent to serve as a comprehensive framework for researchers, scientists, and drug development professionals. Users are encouraged to replace the placeholder information with their own experimental data.

Executive Summary

This technical guide provides a comprehensive overview of the in vitro antiviral efficacy of a novel compound, designated here as this compound, against Herpes Simplex Virus Type 2 (HSV-2) strains. The document details the experimental protocols employed to ascertain the compound's potency, selectivity, and potential mechanism of action. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, key experimental workflows and putative signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental design and potential antiviral mechanisms. This guide is intended for researchers, scientists, and professionals in the field of antiviral drug development.

Introduction

Herpes Simplex Virus Type 2 (HSV-2) is a prevalent human pathogen, primarily responsible for genital herpes.[1][2] Current therapeutic options, while effective in managing outbreaks, are associated with the emergence of drug-resistant viral strains, necessitating the discovery and development of novel antiviral agents with alternative mechanisms of action.[3] This document outlines the in vitro evaluation of this compound, a compound with purported antiviral properties, against various strains of HSV-2. The study aims to quantify its antiviral activity, assess its cytotoxicity, and elucidate its potential mode of interference with the viral life cycle.

Data Presentation: Quantitative Analysis of this compound's In Vitro Anti-HSV-2 Activity

The antiviral efficacy and cytotoxicity of this compound were evaluated using standard in vitro assays. The results are summarized in the tables below, providing a clear comparison of its activity against different HSV-2 strains and in relation to a standard-of-care antiviral, Acyclovir.

Table 1: Cytotoxicity of this compound on Vero Cells

| Compound | CC₅₀ (µM) [95% CI] |

| This compound | 250 [235 - 265] |

| Acyclovir | >1000 |

Caption: CC₅₀ (50% cytotoxic concentration) was determined by MTT assay after 72 hours of incubation. Data are presented as the mean from three independent experiments.

Table 2: Antiviral Activity of this compound against Laboratory and Clinical Strains of HSV-2

| Virus Strain | Compound | EC₅₀ (µM) [95% CI] | Selectivity Index (SI = CC₅₀/EC₅₀) |

| HSV-2 (G) | This compound | 15 [13.5 - 16.5] | 16.7 |

| Acyclovir | 1.2 [1.0 - 1.4] | >833 | |

| HSV-2 (MS) | This compound | 18 [16.2 - 19.8] | 13.9 |

| Acyclovir | 1.5 [1.3 - 1.7] | >667 | |

| Clinical Isolate 1 | This compound | 22 [20.1 - 23.9] | 11.4 |

| Acyclovir | 2.1 [1.9 - 2.3] | >476 | |

| Acyclovir-Resistant Strain | This compound | 25 [22.5 - 27.5] | 10.0 |

| Acyclovir | >100 | <10 |

Caption: EC₅₀ (50% effective concentration) was determined by plaque reduction assay. The Selectivity Index (SI) is a measure of the compound's therapeutic window.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cell and Virus Culture

Vero cells (ATCC CCL-81) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO₂. HSV-2 strains (G and MS) and clinical isolates were propagated in Vero cells. Viral titers were determined by plaque assay.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Plaque Reduction Assay

The antiviral activity of this compound was determined by a plaque reduction assay.

Time-of-Addition Assay

To investigate the stage of the viral life cycle targeted by this compound, a time-of-addition assay was performed. This compound (at 5x EC₅₀) was added at different time points relative to viral infection.

-

Pre-treatment: Compound was added to cells for 2 hours and then removed prior to infection.

-

Co-treatment: Compound was added along with the virus during the adsorption period.

-

Post-treatment: Compound was added at various time points after viral entry.

Putative Mechanism of Action

Based on preliminary time-of-addition assays, this compound appears to exert its antiviral effect during the early stages of viral infection, potentially by interfering with viral entry or early gene expression. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound. Further studies are required to validate this proposed mechanism.

Conclusion

The in vitro data presented in this guide suggest that this compound exhibits antiviral activity against both laboratory and clinical strains of HSV-2, including an acyclovir-resistant strain. The compound demonstrates a moderate to good selectivity index. Preliminary mechanistic studies point towards an inhibitory effect on the early stages of the viral life cycle. Further investigations, including elucidation of the precise molecular target and in vivo efficacy studies, are warranted to fully assess the therapeutic potential of this compound as a novel anti-HSV-2 agent.

References

Unveiling the Bioactive Core of Herpetone Extract: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of the bioactive components present in extracts of Herpetospermum caudigerum, a plant recognized in traditional medicine for its therapeutic properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the key chemical constituents, their quantitative analysis, and the experimental methodologies for their isolation and characterization. Furthermore, this guide elucidates the molecular signaling pathways through which these compounds exert their biological effects.

Bioactive Components: A Quantitative Overview

The primary bioactive constituents of Herpetospermum caudigerum extract are a class of polyphenolic compounds known as lignans. Extensive phytochemical analysis has led to the identification and quantification of several key lignans, which are believed to be responsible for the extract's therapeutic activities, particularly its hepatoprotective effects.

A reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for the simultaneous determination of seven major bioactive lignans. The quantitative data from various samples of Herpetospermum caudigerum are summarized below, showcasing the typical concentration ranges for these compounds.

| Bioactive Compound | Class | Concentration Range (mg/g of extract) |

| Herpetrione | Lignan | 3.72 - 15.26 |

| Herpetin | Lignan | 2.10 - 6.24 |

| Herpetotriol | Lignan | 6.15 - 12.48 |

| Dehydrodiconiferyl alcohol | Lignan | 0.50 - 2.50 |

| ent-Isolariciresinol | Lignan | 0.10 - 0.80 |

| Herpetetrone | Lignan | 0.20 - 1.50 |

| Herpetal | Lignan | 0.15 - 1.20 |

Table 1: Quantitative analysis of major bioactive lignans in Herpetospermum caudigerum extract. Data compiled from multiple studies employing validated HPLC methods.[1][2]

Experimental Protocols

Extraction of Bioactive Lignans

A widely employed method for the extraction of lignans from the seeds of Herpetospermum caudigerum involves the use of a polar solvent. A typical protocol is as follows:

-

Preparation of Plant Material: The dried and powdered seeds of Herpetospermum caudigerum are used as the starting material.

-

Solvent Extraction: The powdered seeds are extracted with 80% ethanol at room temperature with continuous stirring for 24-48 hours. The process is often repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude ethanolic extract.

Fractionation of the Crude Extract

To isolate the lignan-rich fraction, the crude ethanolic extract is subjected to liquid-liquid partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The ethyl acetate fraction has been identified as the one containing the highest concentration of bioactive lignans.[3]

-

This fraction is then collected and dried for further purification and analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

The quantitative determination of individual lignans is achieved using a validated RP-HPLC method:[1]

-

Chromatographic System: A standard HPLC system equipped with a diode array detector (DAD) is used.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is performed using a mixture of (A) 0.1% phosphoric acid in water and (B) acetonitrile. A typical gradient might be:

-

0-10 min: 15-25% B

-

10-30 min: 25-40% B

-

30-45 min: 40-60% B

-

45-60 min: 60-80% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Quantification: The concentration of each lignan is determined by comparing its peak area to that of a certified reference standard.

Signaling Pathways and Mechanisms of Action

The hepatoprotective effects of Herpetospermum caudigerum extract are attributed to the modulation of key inflammatory and fibrotic signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The extract has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammation. By inhibiting the phosphorylation and subsequent degradation of IκBα, the extract prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

Modulation of the TGF-β1/Smad3 Signaling Pathway

Transforming Growth Factor-beta 1 (TGF-β1) is a key profibrotic cytokine. Herpetospermum caudigerum extract has been demonstrated to interfere with the TGF-β1/Smad3 signaling cascade. It inhibits the phosphorylation of Smad3, a critical downstream effector of TGF-β1, thereby preventing its nuclear translocation and the subsequent transcription of genes involved in extracellular matrix deposition and fibrosis.[4]

Experimental Workflow

The following diagram illustrates the general workflow for the extraction, fractionation, and analysis of bioactive lignans from Herpetospermum caudigerum.

Conclusion

The extract of Herpetospermum caudigerum is a rich source of bioactive lignans with significant therapeutic potential, particularly in the context of liver diseases. The detailed experimental protocols and understanding of the underlying molecular mechanisms presented in this guide provide a solid foundation for further research and development. The continued investigation of these natural compounds holds promise for the discovery of novel and effective therapeutic agents.

References

- 1. Simultaneous determination of seven bioactive lignans in Herpetospermum caudigerum by RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Lignans-rich extract from Herpetospermum caudigerum alleviate physical fatigue in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hepatoprotective effect of Herpetospermum caudigerum Wall. on carbon tetrachloride‐induced hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Hsp90 Inhibitors and Their Potential in Inhibiting Viral Entry

Disclaimer: Initial literature searches did not yield specific information on a compound referred to as "Herpetone" regarding its potential for inhibiting viral entry. Therefore, this technical guide will focus on a well-documented class of compounds, Heat Shock Protein 90 (Hsp90) inhibitors , as a representative example to illustrate the principles and methodologies for evaluating the inhibition of viral entry, using Herpes Simplex Virus 1 (HSV-1) as a model.

Introduction: Viral Entry as a Therapeutic Target

The entry of a virus into a host cell is the critical first step in its replication cycle and the establishment of infection. This complex process involves viral attachment to the cell surface, interaction with specific receptors, and fusion of the viral envelope with a host cell membrane to release the viral contents.[1] For enveloped viruses like Herpes Simplex Virus (HSV), this process is mediated by a core fusion machinery involving multiple viral glycoproteins.[1] Targeting the host-cell factors that viruses hijack for their entry is a promising antiviral strategy. One such host factor is Heat Shock Protein 90 (Hsp90), a molecular chaperone involved in the proper folding and stability of numerous client proteins.[2][3] Recent studies have highlighted the role of Hsp90 in the early stages of viral infection, including entry.[4][5]

This guide provides an in-depth look at the mechanism by which Hsp90 inhibitors can block the entry of HSV-1, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways and experimental workflows.

Data Presentation: Antiviral Activity of Hsp90 Inhibitors

The antiviral efficacy of Hsp90 inhibitors is quantified by their 50% inhibitory concentration (IC50), while their toxicity to host cells is measured by the 50% cytotoxic concentration (CC50 or TC50). A high therapeutic index (TI = CC50/IC50) indicates a favorable safety profile. The table below summarizes the in vitro activity of two prominent Hsp90 inhibitors, 17-AAG and AT-533, against HSV-1 in Human Foreskin Fibroblast (HFF) cells.[2][6]

| Compound | CC50 (µM) | IC50 (µM) | Therapeutic Index (TI) |

| 17-AAG | >2.5 | 0.12 | >20.83 |

| AT-533 | 1.15 | 0.08 | 14.38 |

Table 1: Cytotoxicity and Antiviral Activity of Hsp90 Inhibitors against HSV-1. Data is derived from studies on HFF cells.[2][6]

Mechanism of Action: Inhibition of HSV-1 Penetration

Hsp90 inhibitors do not act directly on the virus but target a host-cell pathway that the virus exploits for entry. The proposed mechanism involves the regulation of the actin cytoskeleton.[4]

Specifically, Hsp90 inhibitors disrupt the interaction between Hsp90 and cofilin, a key regulator of actin dynamics.[4] This disruption leads to reduced cofilin distribution at the cell membrane, which in turn promotes the polymerization of F-actin.[4] While this increased F-actin polymerization can paradoxically enhance viral attachment to the cell surface, the resulting overly rigid actin network inhibits the subsequent step of viral penetration into the cell.[4] Consequently, the unidirectional polymerization of F-actin effectively limits the entry of HSV-1 virions into neuronal cells.[4]

Experimental Protocols

The following protocols are foundational for assessing the antiviral activity of compounds targeting viral entry.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles, measured by the reduction in the number of viral plaques.[7][8]

Materials:

-

Vero cells (or other permissive cell line)

-

6-well or 12-well cell culture plates

-

Herpes Simplex Virus 1 (HSV-1) stock

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., 2% FBS)

-

Overlay medium (e.g., DMEM with 0.5-1.2% carboxymethylcellulose or methylcellulose)[7][9]

-

Test compounds (Hsp90 inhibitors) at various concentrations

-

Phosphate-buffered saline (PBS)

-

Fixing solution (e.g., 100% methanol or 4% paraformaldehyde)[10]

-

Staining solution (e.g., 1% crystal violet in 50% ethanol)[11]

Procedure:

-

Cell Seeding: Seed Vero cells in multi-well plates to form a confluent monolayer (approx. 4 x 10^5 cells/well for a 6-well plate). Incubate overnight at 37°C with 5% CO2.[11]

-

Virus Adsorption: Remove the culture medium and infect the cell monolayer with HSV-1 at a concentration calculated to produce 50-100 plaque-forming units (PFU) per well. Incubate for 1 hour at 37°C to allow for viral adsorption.[7]

-

Compound Treatment: After incubation, remove the virus inoculum. Wash the cells with PBS.

-

Overlay Application: Add the overlay medium containing serial dilutions of the test compound (or vehicle control) to each well. The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of localized plaques.[9]

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.[7]

-

Fixation and Staining: Remove the overlay medium. Fix the cells with methanol for 20 minutes.[10] Stain the fixed cells with crystal violet solution for 10-30 minutes.[11]

-

Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to dry. Count the visible plaques in each well.

-

Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. The IC50 value is determined by non-linear regression analysis of the dose-response curve.[8]

F-actin Staining for Immunofluorescence

This protocol is used to visualize the effects of a compound on the cellular actin cytoskeleton during viral infection.[4]

Materials:

-

Cells grown on glass coverslips

-

PBS

-

Fixing solution (e.g., 4% methanol-free formaldehyde in PBS)[12]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[13]

-

Blocking solution (e.g., 1% BSA in PBS)

-

Fluorescently-conjugated phalloidin (e.g., FITC-phalloidin or TRITC-phalloidin)[4]

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells (e.g., SH-SY5Y) on coverslips. Pre-cool cells at 4°C for 1 hour, then infect with HSV-1 (e.g., MOI=50) for 1 hour at 4°C. Treat with the Hsp90 inhibitor for 30 minutes at 37°C.[4]

-

Fixation: Wash the cells twice with pre-warmed PBS. Fix the cells with 4% formaldehyde solution for 10-20 minutes at room temperature.[12][14]

-

Permeabilization: Wash twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.[13]

-

Blocking: Wash twice with PBS. Block with 1% BSA in PBS for 20-30 minutes to reduce non-specific binding.[13]

-

F-actin Staining: Incubate the cells with a fluorescently-conjugated phalloidin solution (e.g., TRITC-phalloidin) for 20-60 minutes at room temperature, protected from light.[4][12]

-

Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 1-5 minutes for nuclear counterstaining.[14]

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.

-

Analysis: Visualize the cells using a fluorescence or confocal microscope. Analyze changes in F-actin polymerization and distribution between treated and untreated cells.[4]

Conclusion

Hsp90 inhibitors represent a compelling class of host-targeting antiviral candidates that effectively block the entry of HSV-1 into neuronal cells.[4] Their mechanism, which involves the modulation of the host actin cytoskeleton, highlights the potential of targeting cellular pathways as a broad-spectrum antiviral strategy.[4] The methodologies detailed in this guide, including plaque reduction assays and F-actin visualization, are crucial for the preclinical evaluation of such compounds. Further research into Hsp90 inhibitors and other host-targeting agents is warranted to develop new therapies against viral diseases that can overcome the challenge of drug resistance.

References

- 1. F-Actin Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Hsp90 Inhibitors Prevent HSV-1 Replication by Directly Targeting UL42-Hsp90 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Hsp90 Inhibitors Prevent HSV-1 Replication by Directly Targeting UL42-Hsp90 Complex [frontiersin.org]

- 4. Hsp90 Inhibitors Inhibit the Entry of Herpes Simplex Virus 1 Into Neuron Cells by Regulating Cofilin-Mediated F-Actin Reorganization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heat-Shock Protein 90 Promotes Nuclear Transport of Herpes Simplex Virus 1 Capsid Protein by Interacting with Acetylated Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2.7. Plaque reduction assay [bio-protocol.org]

- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]

- 12. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Phalloidin staining protocol | Abcam [abcam.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Understanding the Molecular Targets of Herpetone in Herpesviruses: An In-depth Technical Guide

To: Researchers, scientists, and drug development professionals.

Subject: Comprehensive Technical Guide on the Molecular Targets of Herpetone in Herpesviruses

This document serves as an in-depth technical guide on the molecular targets of this compound, a novel antiviral agent with purported activity against herpesviruses. The information contained herein is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new anti-herpetic therapies.

Executive Summary

Herpesviruses constitute a family of double-stranded DNA viruses responsible for a wide spectrum of human diseases, ranging from common cold sores to life-threatening encephalitis. The development of antiviral drugs has significantly improved the management of herpesvirus infections; however, the emergence of drug-resistant strains necessitates the continuous search for novel therapeutic agents with distinct mechanisms of action. This guide focuses on this compound, a compound that has garnered interest for its potential anti-herpesviral properties. We will delve into its molecular targets, summarize available quantitative data, detail relevant experimental protocols, and visualize key pathways and mechanisms.

Molecular Targets of this compound

Currently, there is no publicly available scientific literature or clinical data identifying the specific molecular targets of a compound named "this compound" in the context of herpesviruses. Extensive searches of prominent scientific databases and clinical trial registries have not yielded any information on a substance with this name being investigated for antiviral activity against herpesviruses.

Therefore, the subsequent sections of this guide will focus on the known and potential molecular targets within the herpesvirus replication cycle that are actively being explored for antiviral drug development. This will provide a foundational understanding of the landscape into which a compound like "this compound," should it exist, would need to operate. The primary and most validated targets for anti-herpesvirus drugs are the viral enzymes essential for DNA replication.

Viral DNA Polymerase

The herpesvirus DNA polymerase is a key enzyme responsible for replicating the viral genome and is a well-established target for antiviral drugs.[1][2] This enzyme complex typically consists of a catalytic subunit (e.g., UL30 in Herpes Simplex Virus 1, HSV-1) and a processivity factor (e.g., UL42 in HSV-1).[3] Inhibition of the viral DNA polymerase effectively halts viral replication.

-

Nucleoside Analogs: This class of drugs, including the widely used acyclovir, acts as chain terminators. They are phosphorylated by a viral-specific thymidine kinase and then incorporated into the growing viral DNA chain by the viral DNA polymerase, leading to the termination of DNA synthesis.[2][4][5]

-

Non-Nucleoside Polymerase Inhibitors: These compounds bind to allosteric sites on the DNA polymerase, inducing conformational changes that inhibit its enzymatic activity.

Helicase-Primase Complex

The helicase-primase complex is another essential component of the herpesvirus DNA replication machinery. It is a heterotrimeric enzyme (composed of UL5, UL8, and UL52 proteins in HSV-1) that unwinds the double-stranded viral DNA and synthesizes short RNA primers for DNA polymerase.[6] Inhibition of this complex prevents the initiation and elongation of viral DNA replication. Pritelivir is an example of a helicase-primase inhibitor that has been investigated in clinical trials.[7][8]

Other Potential Viral Targets

-

Terminase Complex: This enzyme is responsible for cleaving the concatameric viral DNA into genome-length units and packaging them into newly formed capsids. It represents a potential target for inhibiting the production of infectious virions.

-

Viral Protein Kinases: Herpesviruses encode several protein kinases that are involved in various aspects of the viral life cycle, including gene expression, virion assembly, and egress. These kinases could serve as targets for antiviral intervention.

-

Infected Cell Protein 0 (ICP0): This immediate-early protein is an E3 ubiquitin ligase that plays a crucial role in overcoming host intrinsic antiviral defenses and promoting lytic infection.[9][10] Targeting ICP0 could be a strategy to inhibit the initiation of the viral replication cycle.

Host Cell Factors

Targeting host cellular factors that are essential for viral replication is an emerging antiviral strategy. This approach may have a higher barrier to the development of drug resistance. Potential host targets include cellular kinases, transcription factors, and components of the DNA damage response pathway that are co-opted by the virus for its own replication.

Quantitative Data on Antiviral Activity

As no data is available for "this compound," this section provides a template for how such data would be presented. Key parameters for evaluating the in vitro efficacy and toxicity of an antiviral compound include:

-

IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits viral replication by 50%.

-

EC50 (50% Effective Concentration): The concentration of the drug that produces 50% of its maximal effect.

-

CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.

-

Selectivity Index (SI): The ratio of CC50 to IC50 (CC50/IC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.

| Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Data for this compound is not available. | |||||

| Example: Acyclovir | Vero | 0.1 - 1.0 | >300 | >300 | [11] |

| Example: Pritelivir | MRC-5 | 0.002 - 0.02 | >100 | >5000 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. As no experimental data for "this compound" exists, this section outlines standard protocols used to characterize the antiviral activity and mechanism of action of anti-herpesvirus compounds.

Plaque Reduction Assay

This is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

-

Cell Seeding: Plate susceptible cells (e.g., Vero cells) in multi-well plates and grow to confluence.

-

Virus Infection: Infect the cell monolayers with a known amount of herpesvirus.

-

Compound Treatment: After viral adsorption, remove the inoculum and add an overlay medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the IC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the untreated control.

Viral DNA Replication Inhibition Assay (qPCR)

This assay quantifies the effect of a compound on the replication of viral DNA.

-

Infection and Treatment: Infect susceptible cells with herpesvirus and treat with various concentrations of the test compound.

-

DNA Extraction: At a specific time post-infection, harvest the cells and extract total DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers and probes specific for a viral gene to quantify the amount of viral DNA.

-

Data Analysis: Normalize the viral DNA copy number to a cellular housekeeping gene and calculate the IC50 value for the inhibition of viral DNA replication.

Enzyme Inhibition Assays

To determine if a compound directly targets a specific viral enzyme (e.g., DNA polymerase or helicase), in vitro enzyme inhibition assays are performed using purified recombinant enzymes.

-

Enzyme Reaction: Set up a reaction mixture containing the purified viral enzyme, its substrate (e.g., a DNA template-primer for polymerase), and necessary cofactors.

-

Compound Addition: Add varying concentrations of the test compound to the reaction.

-

Activity Measurement: Measure the enzyme activity using a suitable method (e.g., incorporation of radiolabeled nucleotides for polymerase or unwinding of a labeled DNA duplex for helicase).

-

Data Analysis: Calculate the IC50 value for the inhibition of the enzyme activity.

Visualizing Molecular Pathways and Mechanisms

Diagrams are essential for illustrating complex biological processes. The following are examples of diagrams that would be relevant to understanding the molecular targets of an anti-herpesvirus compound, created using the DOT language for Graphviz.

Herpesvirus DNA Replication Fork

This diagram illustrates the key viral enzymes involved in the replication of the herpesvirus genome, highlighting potential targets for antiviral drugs.

References

- 1. Herpesvirus DNA polymerase: Structures, functions, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiviral therapy of HSV-1 and -2 - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antiviral strategies targeting herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Inhibition of Herpes Simplex Virus Replication by a 2-Amino Thiazole via Interactions with the Helicase Component of the UL5-UL8-UL52 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Treatments in the Pipeline for Genital Herpes [webmd.com]

- 8. Antiviral agents for herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Herpes Simplex Virus 1 (HSV-1) Infected Cell Protein 0 (ICP0) Targets of Ubiquitination during Productive Infection of Primary Adult Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Herpes Simplex Virus 1 (HSV-1) Infected Cell Protein 0 (ICP0) Targets of Ubiquitination during Productive Infection of Primary Adult Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Medications for herpes: 4 options [medicalnewstoday.com]

- 12. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Herpetone: Extraction, Purification, and Hepatoprotective Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the extraction and purification of Herpetone, a lignan compound isolated from the seeds of Herpetospermum caudigerum. Furthermore, it elucidates the compound's potential hepatoprotective mechanism of action by visually detailing its interaction with key signaling pathways.

Introduction

This compound is a lignan compound demonstrating significant hepatoprotective effects.[1] Isolated from the seeds of the traditional Tibetan medicine Herpetospermum caudigerum, it has shown potential in protecting liver cells from injury.[1] This document outlines the essential procedures for isolating and purifying this compound for research and drug development purposes and provides insights into its mode of action.

Extraction and Purification Protocol

Experimental Workflow

Methodologies

1. Preparation of Plant Material:

-

Air-dry the seeds of Herpetospermum caudigerum at room temperature.

-

Grind the dried seeds into a coarse powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered seeds with 95% ethanol (1:10, w/v) at room temperature for 72 hours with occasional shaking.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3. Solvent Partitioning:

-

Suspend the crude ethanol extract in distilled water.

-

Perform liquid-liquid partitioning with ethyl acetate in a separatory funnel.

-

Separate the ethyl acetate layer and repeat the partitioning process three times.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate extract enriched with this compound.[1]

4. Chromatographic Purification:

-

Silica Gel Column Chromatography:

-

Subject the concentrated ethyl acetate extract to silica gel column chromatography.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol.

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualize the spots under UV light or with a suitable staining reagent.

-

Pool the fractions containing the compound of interest based on the TLC profile.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the pooled fractions on a Sephadex LH-20 column using an appropriate solvent system (e.g., methanol or ethanol) to remove smaller molecules and pigments.

-

-

Semi-preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to achieve high purity, subject the enriched fraction to semi-preparative HPLC.

-

Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., methanol-water or acetonitrile-water).

-

Monitor the elution profile with a UV detector at an appropriate wavelength.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

-

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction and purification process. Actual yields and purity will vary depending on the starting material and experimental conditions.

| Step | Input | Output | Yield (%) | Purity (%) |

| Extraction | 1 kg Dried Seeds | 100 g Crude Extract | 10 | ~5 |

| Solvent Partitioning | 100 g Crude Extract | 20 g Ethyl Acetate Fraction | 20 | ~25 |

| Silica Gel Chromatography | 20 g Ethyl Acetate Fraction | 2 g Enriched Fraction | 10 | ~70 |

| Sephadex LH-20 Chromatography | 2 g Enriched Fraction | 1 g Further Purified Fraction | 50 | ~90 |

| Semi-preparative HPLC | 1 g Further Purified Fraction | 0.5 g Pure this compound | 50 | >98 |

Hepatoprotective Signaling Pathway

Studies on the extracts of Herpetospermum caudigerum containing this compound suggest a hepatoprotective mechanism that involves the modulation of inflammatory and apoptotic signaling pathways. Specifically, the extract has been shown to reduce the expression of NF-κB and caspase-3 in a model of liver injury. This indicates that this compound may exert its protective effects by inhibiting these pro-inflammatory and pro-apoptotic pathways.

Proposed Mechanism of Action

In the event of liver injury induced by toxins like carbon tetrachloride (CCl4), cellular stress leads to the activation of the NF-κB and caspase-3 signaling pathways.

-

NF-κB Pathway Activation: The hepatotoxin activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory genes, such as TNF-α and IL-6, leading to inflammation and further liver damage.

-

Caspase-3 Pathway Activation: Cellular stress also triggers the activation of initiator caspases, such as caspase-9, which then cleave and activate the executioner caspase, caspase-3. Activated caspase-3 is a key mediator of apoptosis, or programmed cell death, leading to the demise of hepatocytes.

This compound's role is to intervene in these pathways. It is proposed that this compound inhibits the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory mediators. Additionally, this compound is believed to directly or indirectly inhibit the activation of caspase-3, thus protecting hepatocytes from apoptosis. By mitigating both inflammation and apoptosis, this compound exerts its hepatoprotective effects.

Conclusion

This application note provides a comprehensive overview of the extraction and purification of this compound and a plausible mechanism for its hepatoprotective activity. The detailed protocols and pathway diagrams serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this promising compound. Further studies are warranted to optimize the purification process and to fully elucidate the intricate molecular mechanisms underlying this compound's biological activities.

References

- 1. [Herpetolide C:one new 7H-dibenzo[c,e]oxepin-5-one from Herpetospermum caudigerum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Herpes simplex virus type 2 inhibits TNF-α-induced NF-κB activation through viral protein ICP22-mediated interaction with p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB Activation In Vivo Impairs Establishment of Gammaherpesvirus Latency | PLOS Pathogens [journals.plos.org]

Application Notes and Protocols for Testing Herpetone Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for evaluating the antiviral efficacy of Herpetone, a novel compound with putative antiviral properties. The following protocols detail established cell culture-based assays to quantify the inhibitory effects of this compound against viral replication and to elucidate its potential mechanism of action. The assays described include the Plaque Reduction Assay, the 50% Tissue Culture Infectious Dose (TCID50) Assay, and a Reporter Gene Assay. Additionally, this document outlines key innate immune signaling pathways that are often modulated by antiviral compounds.

Data Presentation

The quantitative data generated from the described assays should be summarized to determine the compound's potency and therapeutic index. Key parameters include:

-

EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of viral activity.

-

CC50 (50% Cytotoxic Concentration): The concentration of this compound that causes a 50% reduction in cell viability.

-

SI (Selectivity Index): Calculated as CC50 / EC50, this value indicates the therapeutic window of the compound. A higher SI is desirable.

Table 1: Summary of this compound's Antiviral Activity and Cytotoxicity

| Assay Type | Virus Strain(s) | Cell Line(s) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Plaque Reduction Assay | e.g., HSV-1 | e.g., Vero | |||

| TCID50 Assay | e.g., Influenza A | e.g., MDCK | |||

| Reporter Gene Assay | e.g., HIV-1 | e.g., 293T |

Experimental Protocols

Plaque Reduction Assay

This assay is considered the gold standard for measuring the ability of an antiviral compound to inhibit the replication of plaque-forming viruses.[1][2]

Principle: A confluent monolayer of host cells is infected with a known quantity of virus in the presence of varying concentrations of this compound. A semi-solid overlay is then added to restrict viral spread to adjacent cells, leading to the formation of localized lesions called plaques. The reduction in the number of plaques in treated versus untreated wells is used to calculate the antiviral activity.[1][3]

Protocol:

-

Cell Seeding: Seed susceptible cells (e.g., Vero cells for Herpes Simplex Virus) in 24-well plates and incubate until a confluent monolayer is formed.[1]

-

Compound Preparation: Prepare serial dilutions of this compound in a cell culture medium.

-

Virus Infection: Aspirate the growth medium from the cells and infect with a viral suspension that will produce 80-100 plaque-forming units (PFU) per well.[1]

-

Treatment: Immediately after infection, add the different concentrations of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.[1]

-

Overlay: Aspirate the virus-compound mixture and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict viral spread.[2][3]

-

Incubation for Plaque Formation: Incubate the plates for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize and count the plaques.

-

Calculation: The percentage of plaque reduction is calculated as: [1 - (Number of plaques in treated well / Number of plaques in virus control)] x 100. The EC50 is then determined from the dose-response curve.

50% Tissue Culture Infectious Dose (TCID50) Assay

This assay is used for viruses that do not form plaques but cause a visible cytopathic effect (CPE).[4] It determines the viral titer by identifying the dilution of the virus that causes CPE in 50% of the inoculated cell cultures.[4][5]

Protocol:

-

Cell Seeding: The day before the assay, seed host cells in a 96-well plate to ensure they are over 80% confluent on the day of infection.[4][5]

-

Virus and Compound Preparation: Prepare tenfold serial dilutions of the virus stock.[5] Also, prepare serial dilutions of this compound.

-

Infection and Treatment:

-

In a separate plate, pre-incubate the virus dilutions with the corresponding this compound dilutions for 1-2 hours.

-

Remove the media from the seeded cells and add 0.1 ml of the virus-compound mixtures to the wells, typically in quadruplicate for each dilution.[4]

-

Include virus-only and cell-only controls.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator and monitor daily for the appearance of CPE for one to four weeks.[4][5]

-

Scoring: After the incubation period, score each well for the presence or absence of CPE.

-

Calculation: The TCID50 is calculated using the Reed-Muench method. The EC50 of this compound is the concentration that reduces the viral titer by 50%.

Reporter Gene Assay

Reporter gene assays provide a quantitative measure of viral gene expression and replication.[6][7] These assays utilize engineered viruses that express a reporter gene (e.g., luciferase or green fluorescent protein - GFP) upon successful infection and replication.[8][9]

Protocol:

-

Cell Seeding: Seed appropriate host cells in a 96-well plate.

-